(S)-1-(o-Methoxyphenyl)-1-propanol
Description
(S)-1-(o-Methoxyphenyl)-1-propanol is a chiral secondary alcohol characterized by an ortho-methoxyphenyl group attached to the propanol backbone. The S-configuration at the stereogenic center confers distinct stereochemical properties, influencing its reactivity, solubility, and interactions in biological systems.
Properties
CAS No. |
114389-71-8 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1S)-1-(2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9,11H,3H2,1-2H3/t9-/m0/s1 |
InChI Key |
VZYLWUFNOMSQSJ-VIFPVBQESA-N |
SMILES |
CCC(C1=CC=CC=C1OC)O |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1OC)O |
Canonical SMILES |
CCC(C1=CC=CC=C1OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogs:
1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3): Substituent: Para-methyl (-CH₃) group. Structural Impact: Methyl is less polar than methoxy, reducing solubility in polar solvents. Para positioning minimizes steric hindrance compared to ortho .
(R)-1-(4-Fluorophenyl)-1-propanol: Substituent: Para-fluoro (-F) group. Structural Impact: Fluorine’s electronegativity increases polarity but may reduce solubility in non-polar solvents. The R-configuration contrasts stereoselectivity with the S-enantiomer of the target compound .
(S)-1-(4-Methoxyphenyl)ethanol (CAS 1572-97-0): Substituent: Para-methoxy group. Structural Impact: Ethanol chain (vs. propanol) shortens the carbon backbone, lowering molecular weight and boiling point. Para substitution eliminates steric effects seen in ortho analogs .
1-(4-Methoxyphenyl)-2-methylpropan-1-ol (CAS 18228-46-1): Substituent: Para-methoxy with branched propanol. Structural Impact: Branching reduces intermolecular forces, lowering boiling points compared to linear chains .
Electronic and Steric Effects of Substituents
- Methoxy Group (Ortho vs. Para-methoxy analogs exhibit enhanced electronic effects without steric limitations . Electron-donating methoxy groups increase aromatic ring reactivity, influencing solubility and hydrogen-bonding capacity.
- Fluoro vs. Methyl Substituents: Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring, contrasting with methyl’s electron-donating but non-polar character. This impacts dipole moments and solubility profiles .
Enantiomeric Differences and Stereochemical Impact
The S-enantiomer of the target compound may exhibit distinct biological activity compared to its R-counterparts (e.g., (R)-1-(4-Fluorophenyl)-1-propanol). Chiral recognition in enzymatic systems or DNA interactions (as seen in propanol isomer studies) could lead to divergent pharmacological effects .
Physical and Chemical Properties (Inferred)
| Compound | Boiling Point* | Solubility* | Optical Rotation (S-Configuration) |
|---|---|---|---|
| (S)-1-(o-Methoxyphenyl)-1-propanol | Moderate-High | Moderate (polar solvents) | + (specific value N/A) |
| 1-(4-Methylphenyl)-1-propanol | High | Low (non-polar solvents) | N/A |
| (R)-1-(4-Fluorophenyl)-1-propanol | Moderate | Moderate (varied) | - (opposite to S-enantiomer) |
| (S)-1-(4-Methoxyphenyl)ethanol | Low | High (polar solvents) | + (specific value N/A) |
*Data inferred from structural analogs and substituent effects.
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